2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide
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Overview
Description
2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a furan ring, and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide typically involves the reaction of furan-2-ylmethanethiol with a suitable cyanoacetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antitumor properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(furan-2-ylmethyl)acetamide
- Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate
- Furan-2-ylmethanethiol
Uniqueness
2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide is unique due to the presence of both cyano and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
102988-05-6 |
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Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)-3,3-bis(methylsulfanyl)prop-2-enamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-16-11(17-2)9(6-12)10(14)13-7-8-4-3-5-15-8/h3-5H,7H2,1-2H3,(H,13,14) |
InChI Key |
TUIFOZSASDMZPI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=O)NCC1=CC=CO1)SC |
Origin of Product |
United States |
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